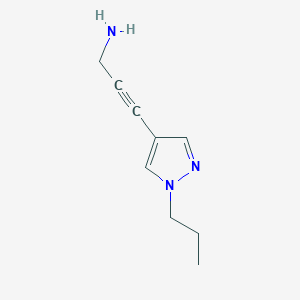![molecular formula C9H12FN3O B1488725 2-(2-フルオロエチル)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジン-3(2H)-オン CAS No. 2091223-92-4](/img/structure/B1488725.png)
2-(2-フルオロエチル)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジン-3(2H)-オン
説明
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機エレクトロルミネッセンスダイオード(OLED)
ピリダジン誘導体は、本件のものも含め、OLEDへの潜在的な利用について研究されています。 ピリド[2,3-b]ピラジン系材料は構造的に類似しており、高いフォトルミネッセンス量子収率(PLQY)とシンプルな分子構造を示しており、コスト効率の高いマルチカラーディスプレイアプリケーションに適しています 。バンドギャップを微調整することで、これらの材料は幅広い色の光を放射することができ、フルカラーディスプレイに不可欠です。この化合物は、熱活性化遅延蛍光(TADF)分子を生成する可能性があり、高外部量子効率(EQE)のOLEDにつながる可能性があります。
複素環の合成
ピリダジンコアは、様々な複素環化合物の合成において重要な構造です。 アザ・ディールス・アルダー反応などの反応は、中性条件下で高収率で6-アリールピリダジン-3-アミンを生成するために用いられてきました 。これは、この化合物が生物学的に関連する構造の合成において役割を果たしていることを示しており、医薬品研究開発において極めて重要となる可能性があります。
農業化学
一部のピリダジン誘導体は、予備スクリーニングで成長促進作用を示しました。 これらの化合物は、インゲンマメ(Phaseolus vulgaris L.)などの植物に対する発芽、形態形成、ペルオキシダーゼ活性、リグナン含有量への影響が試験されています 。これは、この化合物を用いて、作物の成長と収量を向上させる新しい農薬を開発できる可能性を示唆しています。
作用機序
Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties .
生化学分析
Biochemical Properties
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . This interaction is crucial as it can influence lipid metabolism and potentially affect conditions such as obesity and diabetes.
Cellular Effects
The effects of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FABP4 can lead to alterations in lipid signaling pathways, affecting the expression of genes involved in lipid metabolism . Additionally, it may impact cellular energy balance and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one exerts its effects through specific binding interactions with biomolecules. Its inhibition of FABP4 involves binding to the protein’s active site, preventing the transport of fatty acids . This inhibition can lead to downstream effects on enzyme activity and gene expression, ultimately influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in lipid metabolism.
Dosage Effects in Animal Models
The effects of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of FABP4 can lead to changes in the distribution and utilization of fatty acids within cells, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment.
Subcellular Localization
The subcellular localization of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes and metabolic pathways.
特性
IUPAC Name |
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-2-4-13-9(14)5-7-6-11-3-1-8(7)12-13/h5,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPNNABPEZSXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)


![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)



